molecular formula C10H15BO4S B578240 4-(Butylsulfonyl)phenylboronic acid CAS No. 1217501-02-4

4-(Butylsulfonyl)phenylboronic acid

Cat. No.: B578240
CAS No.: 1217501-02-4
M. Wt: 242.096
InChI Key: YGBYIKCBEZABIT-UHFFFAOYSA-N
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Description

4-(Butylsulfonyl)phenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H15BO4S and its molecular weight is 242.096. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids, including phenylboronic acids, are known to be used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts and carbon-based substrates in these reactions.

Mode of Action

The mode of action of 4-(Butylsulfonyl)phenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring a carbon group to a palladium catalyst. This forms a new carbon-carbon bond, allowing for the synthesis of complex organic compounds .

Biochemical Pathways

Given its potential role in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds . The downstream effects would depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of this compound would likely depend on the specific context in which it is used. In the context of Suzuki-Miyaura cross-coupling reactions, the compound could facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the presence of a suitable palladium catalyst, the pH of the reaction environment, and the temperature .

Properties

IUPAC Name

(4-butylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBYIKCBEZABIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675228
Record name [4-(Butane-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-02-4
Record name B-[4-(Butylsulfonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Butane-1-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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